molecular formula C9H14N2O3 B12989247 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid

Cat. No.: B12989247
M. Wt: 198.22 g/mol
InChI Key: CGDVKGSCRLUIBS-UHFFFAOYSA-N
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Description

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a propanoic acid group attached to a pyrazole ring substituted with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the esterification of 1,3,5-trimethyl-1H-pyrazole with propanoic acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using catalysts to enhance the reaction rate and yield. The process is optimized for cost-effectiveness and efficiency, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a propanoic acid group makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)oxypropanoic acid

InChI

InChI=1S/C9H14N2O3/c1-5-8(6(2)11(4)10-5)14-7(3)9(12)13/h7H,1-4H3,(H,12,13)

InChI Key

CGDVKGSCRLUIBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)OC(C)C(=O)O

Origin of Product

United States

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